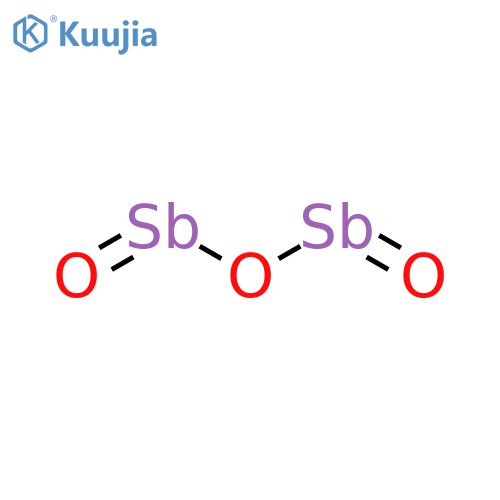Cas no 1309-64-4 (Antimony(III) oxide)
三酸化アンチモン(Antimony(III) oxide、化学式:Sb₂O₃)は、白色の結晶性粉末で、難燃剤として広く利用されています。特にポリマー材料や繊維製品に添加されることで、優れた難燃効果を発揮します。ハロゲン系難燃剤との相乗効果により、より高い難燃性能が得られることが特徴です。また、ガラスやセラミックスの製造においても、不純物の除去や品質向上に寄与します。化学的に安定しており、毒性が比較的低いため、産業用途での利用が適しています。さらに、触媒や顔料としての応用も研究されています。

Antimony(III) oxide structure
商品名:Antimony(III) oxide
CAS番号:1309-64-4
MF:O3Sb2
メガワット:291.518
MDL:MFCD00011214
CID:41184
Antimony(III) oxide 化学的及び物理的性質
名前と識別子
-
- Antimony(III) oxide
- ANTIMONOUS OXIDE
- ANTIMONY(+3)OXIDE
- ANTIMONY OXIDE
- ANTIMONY TRIOXIDE
- DI-ANTIMONY TRIOXIDE
- SB OXIDE
- a1530
- a1582
- a1588lp
- amspec-kr
- antimoniousoxide
- antimonyoxide(o3sb2)
- antimonyoxide(sb2o3)
- antimonyoxideo3sb2
- antimonyperoxide
- antimonysesquioxide
- antimonytrioxideproduction
- antimonywhite
- antox
- Antimonytrioxide-powder
- Diantimony trioxide
- ap50
- at3
- atoxf
- atoxs
- patoxc
- patoxh
- patoxl
- JOS
-
- MDL: MFCD00011214
- インチ: 1S/3O.2Sb/q3*-2;2*+3
- InChIKey: ADCOVFLJGNWWNZ-UHFFFAOYSA-N
- ほほえんだ: [Sb](=O)O[Sb]=O
計算された属性
- せいみつぶんしりょう: 289.79200
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 84.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 55.4
じっけんとくせい
- 色と性状: 白色または灰色の直交または等軸粉末。加熱すると黄色くなり、冷却すると白色または灰色になります。
- 密度みつど: 5.20
- ゆうかいてん: 655 °C (lit.)
- ふってん: 1550 °C(lit.)
- フラッシュポイント: 1550°C subl.
- ようかいど: 2.70mg/l
- すいようせい: 20ºC時の微溶性<0.1 g/100 ml
- あんていせい: Stable.
- PSA: 43.37000
- LogP: -0.30600
- マーカー: 14,711
- ようかいせい: 濃塩酸、硫酸、アルカリ溶液及び熱酒石酸溶液に溶解し、水、希硝酸及び希硫酸に微溶解する。
- かんど: 湿度に敏感である
Antimony(III) oxide セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H351
- 警告文: P281
- 危険物輸送番号:1549
- WGKドイツ:2
- 危険カテゴリコード: 40
- セキュリティの説明: S22-S36/37
- RTECS番号:CC5650000
-
危険物標識:

- セキュリティ用語:6.1
- 包装等級:III
- 包装グループ:III
- どくせい:LD50 orally in rats: >20 g/kg (Smyth)
- 包装カテゴリ:III
- 危険レベル:6.1
- リスク用語:R40
- TSCA:Yes
- 危険レベル:6.1
Antimony(III) oxide 税関データ
- 税関コード:2825800000
- 税関データ:
中国税関コード:
2825800000
Antimony(III) oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-5119-250g |
Antimony(III) oxide |
1309-64-4 | 99+% | 250g |
655.0CNY | 2021-07-08 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0253510223-500g |
Antimony(III) oxide |
1309-64-4 | 99% | 500g |
¥ 123.5 | 2024-07-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1078361000 |
1309-64-4 | 1KG |
¥4156.99 | 2023-01-16 | |||
| Apollo Scientific | IN1126-250g |
Antimony(III) oxide |
1309-64-4 | 99.9% | 250g |
£120.00 | 2023-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1078359050 |
Antimony(III) oxide |
1309-64-4 | 50kg |
¥66092.37 | 2023-04-27 | ||
| abcr | AB101572-50 g |
Antimony(III) oxide, 99.999%, powder; . |
1309-64-4 | 99.999% | 50 g |
€187.00 | 2023-07-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 202649-50G |
Antimony(III) oxide |
1309-64-4 | 50g |
¥2701.55 | 2023-12-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-EC252-500g |
Antimony(III) oxide |
1309-64-4 | AR,99.5% | 500g |
¥162.0 | 2022-07-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A102834-100g |
Antimony(III) oxide |
1309-64-4 | AR,99.5% | 100g |
¥38.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A102836-50g |
Antimony(III) oxide |
1309-64-4 | 99.999% metals basis | 50g |
¥1100.90 | 2023-09-04 |
Antimony(III) oxide サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:1309-64-4)Antimony(III) oxide
注文番号:A983623
在庫ステータス:in Stock/in Stock/in Stock/in Stock
はかる:1kg/25g/100g/250g
清らかである:99%/99%/99%/99%
最終更新された価格情報:Friday, 30 August 2024 17:39
価格 ($):454.0/365.0/1093.0/170.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1309-64-4)Antimony(III) oxide
注文番号:LE6945
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:50
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1309-64-4)三氧化二锑
注文番号:LE27034765
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 13:02
価格 ($):discuss personally
Antimony(III) oxide 関連文献
-
Fatemeh Behnoudnia,Hossein Dehghani RSC Adv. 2014 4 39672
-
Dezhi Qu,Shuai Sun,Hongwei Gao,Yongping Bai,Ying Tang RSC Adv. 2019 9 11476
-
3. Spatial dispersion of lone electron pairs? – Experimental charge density of cubic arsenic(iii) oxidePiotr A. Guńka,Zygmunt Gontarz,Janusz Zachara Phys. Chem. Chem. Phys. 2015 17 11020
-
Qinke Wu,Taehwan Jeong,Sanwoo Park,Jia Sun,Hyunmin Kang,Taegeun Yoon,Young Jae Song Chem. Commun. 2019 55 2473
-
Anupam Biswas,Rangarajan Bakthavatsalam,Bhupendra P. Mali,Vir Bahadur,Chinmoy Biswas,Sai Santosh Kumar Raavi,Rajesh G. Gonnade,Janardan Kundu J. Mater. Chem. C 2021 9 348
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
(CAS:1309-64-4)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:1309-64-4)Diantimony trioxide

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ









